molecular formula C20H18FN5 B12636334 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-

Cat. No.: B12636334
M. Wt: 347.4 g/mol
InChI Key: PUAIFJNHFQLMNO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-isoquinoline family, characterized by a fused pyrazole and isoquinoline core. Key structural features include:

  • 5-(1-piperazinyl) group: A piperazine moiety, known for improving aqueous solubility and enabling interactions with biological targets (e.g., neurotransmitter receptors) .

Properties

Molecular Formula

C20H18FN5

Molecular Weight

347.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-piperazin-1-ylpyrazolo[3,4-f]isoquinoline

InChI

InChI=1S/C20H18FN5/c21-15-1-3-16(4-2-15)26-20-14(12-24-26)11-19(25-9-7-22-8-10-25)18-13-23-6-5-17(18)20/h1-6,11-13,22H,7-10H2

InChI Key

PUAIFJNHFQLMNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Friedländer Condensation

This classic method involves the reaction of an appropriate hydrazine with an aromatic aldehyde or ketone. The process generally includes:

  • Reactants : 5-amino-1H-pyrazole derivatives and substituted aromatic aldehydes.
  • Conditions : The reaction is typically carried out in a solvent such as ethanol or acetic acid under reflux conditions.
  • Outcome : This method yields various pyrazoloquinoline derivatives, which can be further modified to obtain the target compound.

Multicomponent Reactions

Multicomponent reactions (MCRs) allow for the simultaneous assembly of multiple reactants into a single product. This method is particularly useful for synthesizing complex structures like 1H-Pyrazolo[3,4-f]isoquinoline.

  • Reactants : A mixture of hydrazines, isocyanides, and aromatic compounds.
  • Conditions : Typically conducted under mild heating or microwave irradiation to enhance reaction efficiency.
  • Outcome : MCRs can provide high yields and purities of the desired pyrazolo derivatives.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is utilized for formylating aromatic compounds, which can then be cyclized to form the desired pyrazolo structure.

  • Reactants : Aromatic compounds and phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF).
  • Conditions : The reaction proceeds under controlled temperatures to prevent decomposition.
  • Outcome : This method leads to the formation of intermediates that can be further cyclized into pyrazolo[3,4-f]isoquinoline derivatives.

Pfitzinger Synthesis

This method involves the use of isatin derivatives as starting materials for synthesizing pyrazolo compounds.

  • Reactants : Isatin or its derivatives with hydrazines.
  • Conditions : Conducted in a basic environment to facilitate ring opening and subsequent condensation.
  • Outcome : Yields various substituted pyrazolo compounds, which can be further functionalized.

One-Pot Synthesis

Recent advancements have led to one-pot synthesis methods that streamline the preparation process by combining multiple steps into a single reaction vessel.

  • Reactants : A combination of hydrazines, aldehydes, and other reagents.
  • Conditions : Often conducted under microwave irradiation for rapid synthesis.
  • Outcome : This method simplifies purification processes and increases overall yield.
Method Advantages Disadvantages
Friedländer Condensation Well-established; versatile May require multiple steps
Multicomponent Reactions High efficiency; diverse products Complex optimization may be needed
Vilsmeier-Haack Effective for formylation Requires careful temperature control
Pfitzinger Synthesis Utilizes readily available isatins Limited to specific substrates
One-Pot Synthesis Simplifies process; time-efficient May lead to lower selectivity

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-f]isoquinoline exhibit significant anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural similarities with known anticancer agents suggest that this compound may also possess similar therapeutic potential.

Neuropharmacology
The piperazine moiety in this compound is known for its role in modulating neurotransmitter systems. Studies have shown that derivatives can interact with serotonin and dopamine receptors, making them candidates for developing treatments for neurological disorders such as depression and anxiety disorders. Binding affinity studies have demonstrated promising results for receptor interactions .

Fluorescent Sensors
Another innovative application of 1H-pyrazolo[3,4-f]isoquinoline derivatives is their use as fluorescent sensors. These compounds have been designed to detect small inorganic cations (e.g., lithium, sodium) due to their unique photophysical properties. This application is particularly relevant in environmental monitoring and biochemical assays where ion detection is crucial .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-f]isoquinoline derivatives is critical for optimizing their pharmacological properties. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and binding affinity.
  • Ring Topology : Variations in the heterocyclic ring structure can lead to differences in biological activity; thus, modifications are often explored to enhance efficacy against specific targets .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals the unique advantages of 1H-pyrazolo[3,4-f]isoquinoline:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-b]quinolineSimilar pyrazole and quinoline structureAnticancer properties
1H-Pyrazolo[3,4-d]pyrimidineContains a pyrimidine ringAntimicrobial activity
1H-Pyrazolo[3,4-g]hexahydroisoquinolineHydrocarbon saturation changes reactivityPotential antidepressant effects

This table illustrates how variations in structure can lead to diverse biological activities, highlighting the potential for further exploration of 1H-pyrazolo[3,4-f]isoquinoline as a versatile scaffold in drug design.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Anticancer Research
    A study conducted on various pyrazolo[3,4-f]isoquinoline derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The research focused on elucidating the mechanism of action through apoptosis pathways and cell cycle modulation.
  • Case Study 2: Neuropharmacological Screening
    In another investigation, derivatives were screened for their effects on serotonin receptors. The findings indicated that certain substitutions on the piperazine ring enhanced binding affinity and selectivity towards specific receptor subtypes associated with mood regulation.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo-Fused Heterocycles

Compound Name Core Structure Key Substituents Synthesis Method Primary Application Reference
Target Compound Pyrazolo[3,4-f]isoquinoline 1-(4-fluorophenyl), 5-(piperazinyl) Hypothetical (e.g., cross-coupling) Pharma (speculative)
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 1,3-diphenyl Condensation reactions Fluorescent sensors
1,3,6-Triphenyl-4-methylpyrazolopyridine Pyrazolo[3,4-b]pyridine 1,3,6-triphenyl, 4-methyl Friedländer synthesis Structural studies
Fipronil Pyrazole Dichloro, trifluoromethyl Multi-step synthesis Pesticide (GABA antagonist)
Pyrazolo[3,4-c]pyrimidine-chromenone derivative Pyrazolo[3,4-c]pyrimidine Chromenone, fluorophenyl Pd-catalyzed cross-coupling Anticancer/kinase inhibition

Key Observations :

  • Core Fusion Position : The target compound’s [3,4-f] fusion distinguishes it from [3,4-b] or [3,4-d] fused analogs, altering π-conjugation and electronic properties .
  • Substituent Influence: The 4-fluorophenyl group enhances metabolic stability compared to non-fluorinated aryl groups, while the piperazinyl group offers superior solubility over methyl or phenyl substituents .

Physicochemical and Spectroscopic Properties

  • Solubility: The piperazinyl group in the target compound likely enhances water solubility compared to phenyl-substituted analogs (e.g., 1,3-diphenylpyrazoloquinoline) .
  • Melting Points: Pyrazolo-pyrimidine derivatives with chromenone moieties exhibit high melting points (303–306°C) due to rigid planar structures . The target compound’s piperazinyl group may reduce melting points by disrupting crystallinity.
  • Fluorescence: Pyrazolo[3,4-b]quinolines show strong emission (λem ≈ 450 nm) due to extended conjugation ; the target’s isoquinoline core may shift emission wavelengths.

Biological Activity

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C20H18FN5, with a molar mass of approximately 347.39 g/mol. The compound combines a pyrazoloisoquinoline framework with a piperazine substituent, which may enhance its pharmacological profile by providing distinct interaction patterns with biological targets.

Chemical Structure

The structure of 1H-Pyrazolo[3,4-f]isoquinoline can be represented as follows:

C20H18FN5\text{C}_{20}\text{H}_{18}\text{F}\text{N}_5

This structure includes:

  • A pyrazolo ring
  • An isoquinoline moiety
  • A piperazine group

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-f]isoquinoline exhibit significant biological activities, particularly in the context of cancer treatment and other therapeutic applications. The compound has shown promise as an anticancer agent, with studies highlighting its ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityInhibits proliferation of various cancer cell lines
Apoptosis InductionInduces apoptosis in cancer cells
Antimicrobial EffectsExhibits antimicrobial properties

The precise mechanism by which 1H-Pyrazolo[3,4-f]isoquinoline exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific cellular pathways involved in cell growth and apoptosis. For instance, compounds within this class have been shown to induce apoptosis through caspase activation in cancer cells.

Case Studies and Research Findings

  • Anticancer Studies : A study reported the discovery of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis with EC(50) values ranging from 30 to 70 nM against various human solid tumor cells. This highlights the potential of pyrazolo derivatives in cancer therapy .
  • Antimicrobial Evaluation : Another research effort evaluated a series of pyrazolo derivatives for their antimicrobial activity. One derivative demonstrated significant potency against bacterial strains with MIC values as low as 0.12 µg/mL .
  • Fluorescent Properties : Some studies have also explored the photophysical properties of pyrazolo[3,4-b]quinolines, indicating their potential use as fluorescent sensors in biological assays .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the pyrazolo and piperazine moieties can significantly influence biological activity. For example:

  • The introduction of electron-withdrawing groups can enhance anticancer activity.
  • Variations in the piperazine substituent can alter binding affinities to target proteins.

Q & A

Basic: What are the common synthetic routes for preparing 1H-Pyrazolo[3,4-f]isoquinoline derivatives with fluorophenyl and piperazinyl substituents?

Answer:
The synthesis typically involves multi-step reactions:

  • Condensation : Reacting pyrazole precursors (e.g., 5-N-arylpyrazoles) with aromatic aldehydes under microwave irradiation to form fused pyrazolo-isoquinoline scaffolds .
  • Cyclization : Using reagents like POCl₃ to introduce chloro groups, followed by reduction (e.g., H₂/Raney-Ni) and cyclization steps to finalize the core structure .
  • Functionalization : Introducing the 4-fluorophenyl group via Suzuki coupling and attaching piperazinyl moieties through nucleophilic substitution or Mannich reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural features?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., coupling constants for fluorophenyl protons) and piperazinyl integration .
  • X-ray Diffraction : Resolve crystal packing and weak interactions (e.g., C–H⋯π bonds) that influence stability .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers design experiments to assess substituent variations' impact on bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-fluorophenyl with other halogens or methoxy groups) and test cytotoxicity, antimicrobial activity, or enzyme inhibition .
  • Methodology : Use standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) with controls. Compare IC₅₀ values and statistical significance (p < 0.05) .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, solvent systems) to identify confounding variables .
  • Reproducibility Checks : Replicate studies under controlled parameters (e.g., pH, temperature) and validate via orthogonal assays (e.g., fluorescence vs. absorbance-based readouts) .

Advanced: How can computational methods be integrated to study the mechanism of action?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., carbonic anhydrase II) .
  • QSAR Modeling : Corrogate electronic (e.g., logP) and steric descriptors (e.g., TPSA) with bioactivity data to optimize lead compounds .

Basic: What protocols evaluate in vitro antimicrobial/cytotoxic activity?

Answer:

  • Antimicrobial Testing : Follow CLSI guidelines for broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity Assays : Use human cancer cell lines (e.g., MCF-7) with MTT or SRB assays, normalized to reference drugs like doxorubicin .

Advanced: What methodologies investigate solid-state interactions affecting stability?

Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking, van der Waals) from crystallographic data .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under inert atmospheres .

Advanced: How does fluorine affect pharmacokinetics, and how is this quantified?

Answer:

  • Impact : Fluorine enhances metabolic stability and membrane permeability via reduced CYP450 metabolism .
  • Experimental Quantification :
    • Lipophilicity : Measure logP via shake-flask method.
    • Plasma Stability : Incubate with liver microsomes and track degradation via LC-MS .

Basic: What purification techniques isolate this compound post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to obtain high-purity crystals .

Advanced: How to optimize reaction conditions for pyrazolo-isoquinoline synthesis?

Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for enhanced cyclization efficiency .
  • Catalyst Selection : Employ Pd(OAc)₂ for Suzuki couplings or Amberlyst-15 for acid-catalyzed steps .
  • Yield Analysis : Use DOE (Design of Experiments) to balance temperature, time, and stoichiometry .

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